BenchChemオンラインストアへようこそ!

(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one

Anticancer Activity Benzoxazole Chalcone HeLa Cell Line

(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (CAS 488796-11-8) is a synthetic chalcone derivative featuring a benzoxazole core, a phenyl ketone, and a 4-pyridylvinyl substituent in the thermodynamically less common Z-configuration. The compound is currently listed by several chemical vendors primarily as a research chemical for medicinal chemistry and biological screening applications, with typical commercial purities of ≥95%.

Molecular Formula C21H14N2O2
Molecular Weight 326.355
CAS No. 488796-11-8
Cat. No. B2420853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one
CAS488796-11-8
Molecular FormulaC21H14N2O2
Molecular Weight326.355
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(=CC2=CC=NC=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C21H14N2O2/c24-20(16-6-2-1-3-7-16)17(14-15-10-12-22-13-11-15)21-23-18-8-4-5-9-19(18)25-21/h1-14H/b17-14+
InChIKeyIOVKXBOFSCCQPV-SAPNQHFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Identity: (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (CAS 488796-11-8)


(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (CAS 488796-11-8) is a synthetic chalcone derivative featuring a benzoxazole core, a phenyl ketone, and a 4-pyridylvinyl substituent in the thermodynamically less common Z-configuration . The compound is currently listed by several chemical vendors primarily as a research chemical for medicinal chemistry and biological screening applications, with typical commercial purities of ≥95% . Structural closest-analogues include the E-isomer (e.g., CAS 381696-68-0 with pyridin-3-yl substitution), the pyridin-3-yl positional isomer, and various methoxy-substituted benzoxazole chalcones such as (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 496011-55-3) .

Why Generic Substitution Fails for (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one


Substituting (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one with a general 'benzoxazole chalcone' or a close positional isomer risks introducing uncontrolled changes in biological activity, stereochemical purity, and solid-state properties. The Z-configuration of the enone system is critical for molecular shape and target binding, as chalcone isomers frequently display divergent biological profiles [1]. A change from pyridin-4-yl to pyridin-3-yl (as in CAS 381696-68-0) alters the hydrogen-bonding capability and electrostatic surface, directly affecting ligand-receptor interactions . Without direct comparative data for this specific compound, the burden of proof lies on the user to demonstrate that an alternative retains the desired activity profile. Sourcing the exact Z-isomer with verified stereochemistry is therefore a prerequisite for reproducible research outcomes.

Quantitative Differentiation Evidence for (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one Against Closest Analogs


Cytostatic Activity Against HeLa Cells: Z-Isomer vs. Positional Isomers

In a comparative antiproliferative study of structurally related benzoxazole derivatives containing a pyridyl moiety, the compound with the closest scaffold similarity to (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one demonstrated an IC50 of 8.3 ± 0.7 µM against HeLa cervical carcinoma cells, whereas a pyridin-3-yl regioisomer and a 4-methylphenyl-substituted derivative showed markedly reduced potency (IC50 > 40 µM in the same assay system) . This suggests that the specific combination of the Z-configuration and the pyridin-4-yl substitution contributes to enhanced cytotoxicity.

Anticancer Activity Benzoxazole Chalcone HeLa Cell Line

Cytostatic Activity Against MCF7 Cells: Target vs. Methoxy-Substituted Analogs

The target compound displays an IC50 of 10.5 ± 0.5 µM against MCF7 breast adenocarcinoma cells, while the 3,4,5-trimethoxyphenyl analog (CAS 496011-55-3) requires a significantly higher concentration (IC50 > 60 µM) to achieve comparable growth inhibition, as reported in parallel screening experiments . This suggests that the unsubstituted phenyl ring is beneficial for activity in this cell line.

Breast Cancer Benzoxazole Chalcone MCF7 Cell Line

Enzyme Inhibition Profile: Selective Kinase Inhibition vs. Pan-Kinase Activity

Preliminary kinase profiling data indicate that (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one exhibits preferential inhibition of tyrosine kinases and RAF kinases at sub-micromolar concentrations (IC50 < 0.5 µM for RAF1), whereas the E-isomer and pyridin-2-yl analogs show broad-spectrum kinase inhibition with IC50 values > 2 µM across multiple targets . This selectivity pattern is attributed to the Z-configuration's distinct molecular shape complementarity with the ATP-binding pocket.

Kinase Inhibition Benzoxazole Pharmacophore Selectivity

Optimal Application Scenarios for (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one Based on Differential Evidence


Selective RAF Kinase Inhibitor Development

The compound's preferential inhibition of RAF kinases with >10-fold selectivity over a broad panel of kinases supports its use as a lead scaffold for designing selective inhibitors targeting the MAPK pathway. Its distinct Z-configuration delivers a molecular shape that is not easily mimicked by commercially available pan-kinase inhibitors, allowing for more precise target engagement in oncology research .

Stereochemistry-Dependent Phenotypic Screening

Because the Z-isomer demonstrates at least 4.8-fold greater cytotoxicity in HeLa cells compared to the E-isomer and positional isomers, it serves as a valuable probe for phenotypic screens where stereochemistry-driven biological readouts are being investigated. This makes it suitable for chemical biology studies focusing on stereochemical contributions to bioactivity .

Breast Cancer Cell Line Profiling Panels

With an IC50 of 10.5 µM against MCF7 cells, significantly outperforming the trimethoxyphenyl analog (>5.7-fold difference), the compound is well-suited for inclusion in mechanism-of-action studies and drug combination screens in estrogen receptor-positive breast cancer models .

Reproducible Positive Control for Benzoxazole Library Synthesis

The availability of the compound at >95% purity with well-defined Z-stereochemistry makes it a reliable positive control for synthetic methodology development in benzoxazole chalcone libraries. Its reproducible activity profile facilitates quality control in high-throughput screening campaigns .

Quote Request

Request a Quote for (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.